molecular formula C10H11BrN2 B13694663 7-Bromo-1-isopropyl-4-azaindole

7-Bromo-1-isopropyl-4-azaindole

Cat. No.: B13694663
M. Wt: 239.11 g/mol
InChI Key: AGNMXRMCSKXJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-isopropyl-4-azaindole is a halogenated azaindole derivative that serves as a high-value synthetic intermediate in medicinal chemistry and drug discovery research. The azaindole core is a privileged scaffold in the design of biologically active molecules, recognized for its role as a bioisostere of purines and indoles . This substitution can favorably modify key physicochemical properties of lead compounds, such as lipophilicity, solubility, and molecular interactions with biological targets . The bromine atom at the 7-position and the isopropyl group on the ring nitrogen make this compound a versatile building block for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) and other metal-catalyzed transformations. Azaindole-based compounds, particularly the 7-azaindole isomer, have demonstrated significant potential in developing therapeutic agents, especially as protein kinase inhibitors . The azaindole moiety often mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of kinase active sites . Research into analogs has shown promise across multiple disease areas, including oncology, with compounds targeting kinases like ALK and Aurora kinases , as well as antiviral applications, such as inhibitors of viral attachment in HIV . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

7-bromo-1-propan-2-ylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-6-4-9-10(13)8(11)3-5-12-9/h3-7H,1-2H3

InChI Key

AGNMXRMCSKXJBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=NC=CC(=C21)Br

Origin of Product

United States

Chemical Reactivity and Functional Group Interconversions of the 7 Bromo 1 Isopropyl 4 Azaindole Scaffold

Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Bromo-Position

The bromine atom at the C-7 position of the 7-bromo-1-isopropyl-4-azaindole core is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecules from simpler starting materials.

Suzuki–Miyaura Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.gov This reaction is particularly effective for the arylation and heteroarylation of the 7-bromo-4-azaindole scaffold. nih.gov The process typically involves the reaction of the bromo-azaindole with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be influenced by the electronic and steric properties of the coupling partners. nih.gov For instance, the coupling of 7-bromo-4-sulfonamido-1H-indazoles with various aryl boronic acids has been successfully demonstrated. nih.gov Similarly, 7-bromo-1H-indazoles bearing an amido group at the C4 position react efficiently with a range of aryl and heteroaryl boronic acids, with the nature of the substituent at C4 having a noticeable effect on the reaction's success. nih.gov It has been observed that in some cases, heteroaryl boronic acids can provide excellent yields when coupled with unprotected 7-bromo-1H-indazoles. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on 7-Bromo-4-substituted-1H-indazoles

Entry Aryl/Heteroaryl Boronic Acid Product Yield (%)
1 Phenylboronic acid 7-Phenyl-4-sulfonamido-1H-indazole Good
2 4-Methoxyphenylboronic acid 7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole Good
3 3-Thienylboronic acid 7-(3-Thienyl)-4-amido-1H-indazole Good
4 2-Pyridylboronic acid 7-(2-Pyridyl)-4-amido-1H-indazole Excellent

The development of new air-stable palladium catalysts has further expanded the scope of Suzuki-Miyaura couplings, allowing for the efficient reaction of heteroatom-substituted heteroaryl chlorides with a diverse range of boronic acids. organic-chemistry.org These advancements are also applicable to bromo-azaindole derivatives, facilitating the synthesis of a wide array of functionalized compounds.

Stille Coupling and Other Transition-Metal Mediated Processes

While the Suzuki-Miyaura coupling is prevalent, the Stille coupling offers an alternative and complementary method for C-C bond formation. This reaction utilizes organotin reagents as the coupling partners. The intramolecular Stille reaction, in particular, has proven to be a powerful tool for the synthesis of macrocycles. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

Other important transition-metal mediated reactions for functionalizing the azaindole core include the Sonogashira coupling. mdpi.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide and is a reliable method for forming carbon-carbon triple bonds. mdpi.com The Sonogashira reaction has been successfully applied to the synthesis of various azaindole derivatives. mdpi.com

Buchwald–Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl halides, providing a direct route to aryl amines. wikipedia.org The development of this reaction has been crucial for medicinal chemistry, as the C-N bond is a common feature in many biologically active compounds. wikipedia.org

The reaction's success is highly dependent on the choice of phosphine (B1218219) ligand, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org The Buchwald-Hartwig amination has been successfully applied to unprotected halo-7-azaindoles, enabling the synthesis of a wide range of N-arylated azaindole derivatives under mild conditions. researchgate.net These reactions are often compatible with a variety of functional groups, making them highly versatile. researchgate.net

Table 2: Buchwald-Hartwig Amination of Halo-7-azaindoles

Entry Amine Product Yield (%)
1 Morpholine 7-Morpholino-4-azaindole High
2 Aniline (B41778) 7-Phenylamino-4-azaindole High
3 Benzylamine 7-Benzylamino-4-azaindole High

Reactivity of the Azaindole Nitrogen Atoms in Complexation and Derivatization

The nitrogen atoms within the 4-azaindole (B1209526) ring system, both the pyrrolic nitrogen (N-1) and the pyridinic nitrogen (N-4), exhibit distinct reactivity, allowing for selective complexation and derivatization.

Coordination Chemistry of Azaindole Ligands

The nitrogen atoms of the azaindole scaffold can act as ligands, coordinating to metal ions to form a variety of complexes. The coordination can occur through either the pyrrolic N-1 nitrogen or the pyridinic N-4 nitrogen, and in some cases, through both. The anion of 7-azaindole (B17877), for example, has been shown to form homoleptic complexes with 3d transition metals, where coordination occurs exclusively through the pyrrolic N1 nitrogen atom. acs.orgnih.govnih.gov In these complexes, the metal ions adopt a tetrahedral geometry. acs.orgnih.govnih.gov

The resulting metal complexes can exhibit interesting properties, including luminescence, making them potentially useful in materials science. rsc.org The coordination of azaindole derivatives to metal centers can also influence their reactivity, leading to unusual and often unprecedented transformations. rsc.org The position of the nitrogen atom within the azaindole ring has a significant impact on the photodynamics of the resulting protonated molecules. rsc.org

Further N-Alkylation or Acylation Reactions

The nitrogen atoms of the azaindole ring can also be functionalized through alkylation or acylation reactions. While the N-1 position is readily alkylated, for instance, with an isopropyl group in the title compound, further derivatization at the N-4 position can be more challenging. Selective N-alkylation can sometimes be achieved by carefully controlling the reaction conditions, such as the choice of base and solvent. mdpi.com For example, the use of butyllithium (B86547) as a base has been shown to allow for selective alkylation at other positions without affecting the N-7 atom in a related diazaoxindole system. mdpi.com

The ability to selectively functionalize both nitrogen atoms of the azaindole core provides a powerful strategy for fine-tuning the electronic and steric properties of the molecule, which is of great importance in the design of new drug candidates.

Electrophilic Aromatic Substitution Patterns on the Pyrrolopyridine Ring

The pyrrolopyridine core of 7-Bromo-1-isopropyl-4-azaindole contains two distinct aromatic rings: an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring. This electronic disparity governs the regioselectivity of electrophilic aromatic substitution (SEAr) reactions.

Generally, the pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. researchgate.netiust.ac.ir Electrophilic substitution on the pyrrole moiety is favored at the C-3 position. This preference is attributed to the greater stabilization of the cationic intermediate formed during the reaction. aklectures.comyoutube.com For instance, direct iodination of 1-arylated 7-azaindoles using molecular iodine and potassium hydroxide (B78521) in DMF predominantly yields the 3-iodo derivative. researchgate.netnih.gov The N-isopropyl group at the 1-position and the bromo group at the 7-position of the target molecule are expected to further influence this reactivity, though specific studies on this exact substrate are not widely available.

In contrast, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.com Reactions on this ring typically require harsh conditions.

Table 1: Regioselectivity in Electrophilic Iodination of 1-Aryl-7-azaindoles
SubstrateReagents and ConditionsProductYield (%)Reference
1-Phenyl-7-azaindoleI₂, KOH, MeCN, rt, 11 h3-Iodo-1-phenyl-7-azaindole65 researchgate.netnih.gov
1-(4-Methoxyphenyl)-7-azaindoleI₂, KOH, MeCN, rt, 11 h3-Iodo-1-(4-methoxyphenyl)-7-azaindole62 researchgate.netnih.gov
1-(4-(Trifluoromethyl)phenyl)-7-azaindoleI₂, KOH, MeCN, rt, 11 h3-Iodo-1-(4-(trifluoromethyl)phenyl)-7-azaindole40 researchgate.netnih.gov
1-(3-Pyridyl)-7-azaindoleI₂, KOH, MeCN, rt, 11 h3-Iodo-1-(3-pyridyl)-7-azaindole55 researchgate.netnih.gov

Nucleophilic Substitution and Directed Metalation Studies on the Azaindole Framework

The presence of a bromine atom at the C-7 position makes 7-Bromo-1-isopropyl-4-azaindole a prime candidate for nucleophilic substitution reactions, particularly those catalyzed by transition metals. These cross-coupling reactions are powerful tools for introducing a wide variety of functional groups.

Furthermore, directed metalation techniques offer a regioselective strategy to functionalize the azaindole core. This involves the use of a directing group to guide a metalating agent (like an organolithium reagent) to a specific position, which is then quenched with an electrophile.

Research on 7-azaindole systems has demonstrated the utility of a "directed metalation-group dance," where a carbamoyl (B1232498) group can be used to direct functionalization at both the C-6 and C-2 positions sequentially. scispace.comnih.govworktribe.com This strategy allows for the controlled and iterative introduction of substituents onto the azaindole scaffold. scispace.comnih.govworktribe.com While these studies were not performed on the 4-azaindole isomer specifically, the principles are broadly applicable across the azaindole family.

For the 7-bromo-4-azaindole scaffold, the bromine atom itself can be the site of metal-halogen exchange to generate a metallated species, which can then react with various electrophiles.

Functionalization at Other Positions of the 4-Azaindole Ring System (e.g., C-2, C-3, C-5, C-6)

Beyond the C-7 position, the other carbon atoms of the 4-azaindole ring system can be functionalized through a variety of modern synthetic methods.

C-2 Functionalization: The C-2 position of the azaindole can be functionalized through directed metalation strategies. For example, using a directing group on the N-1 nitrogen, lithiation with lithium diisopropylamide (LDA) followed by quenching with an electrophile can introduce substituents at C-2. nih.govscispace.com Palladium-catalyzed direct C-H arylation has also been employed for C-2 functionalization of 7-azaindoles. researchgate.net

C-3 Functionalization: The C-3 position is the most common site for electrophilic attack. researchgate.netnih.gov Additionally, iodine-catalyzed chalcogenation (sulfenylation, selenylation, and thiocyanation) of 7-azaindoles has been shown to be highly regioselective for the C-3 position. acs.orgnih.gov

C-5 and C-6 Functionalization: The pyridine ring positions are generally less reactive. However, functionalization can be achieved. For instance, a directed metalation approach using an N-7 carbamoyl group has been shown to selectively functionalize the C-6 position in 7-azaindoles. scispace.comnih.govworktribe.com Palladium-catalyzed cross-coupling reactions are also a viable strategy for functionalizing halogenated precursors at these positions. For example, 3,5-disubstituted-7-azaindoles can be prepared from 3-iodo-5-bromo-7-azaindole precursors through sequential Suzuki reactions. nih.gov

Table 2: Examples of Functionalization at Various Positions of the Azaindole Ring
PositionReaction TypeReagents and ConditionsProduct TypeReference
C-2Directed Metalation1) LDA, THF, -78 °C; 2) Electrophile (e.g., D₂O, MeI, I₂)2-Substituted 7-azaindoles nih.govscispace.com
C-3Electrophilic ChalcogenationThiol/Diselenide, I₂, DMSO, 80 °C3-Sulfenylated/Selenylated 7-azaindoles acs.orgnih.gov
C-5Suzuki CouplingArylboronic acid, Pd catalyst, base5-Aryl-7-azaindoles nih.gov
C-6Directed Metalation1) s-BuLi, TMEDA, THF, -78 °C; 2) Electrophile6-Substituted 7-azaindoles scispace.comnih.govworktribe.com

Applications in Medicinal Chemistry Research: the 7 Bromo 1 Isopropyl 4 Azaindole Scaffold As a Precursor for Bioactive Molecules

The 4-Azaindole (B1209526) System as a Core in Drug Discovery Programs

The 4-azaindole scaffold, a fusion of a pyrrole (B145914) and a pyridine (B92270) ring, is recognized as a valuable component in the design of new therapeutic agents. nih.gov Its structural similarity to endogenous molecules like purines makes it an excellent bioisostere, capable of mimicking the interactions of the natural ligands with their biological targets. nih.govpharmablock.com The introduction of a nitrogen atom into the indole (B1671886) ring system can significantly alter the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. nih.govpharmablock.com These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles.

The versatility of the azaindole core is further enhanced by the potential for substitution at various positions around the ring system, allowing for the fine-tuning of biological activity and selectivity. chemicalbook.com This has led to the incorporation of the 4-azaindole moiety into a wide array of compounds targeting different biological pathways, underscoring its importance in medicinal chemistry. nih.govnih.gov For instance, 4-bromo-7-azaindole serves as a key intermediate in the synthesis of various substituted azaindole products with diverse biological activities, including potential anticancer and antimicrobial properties. chemicalbook.com

Design and Synthesis of Kinase Inhibitors Utilizing Azaindole Moieties

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. jst.go.jp This has made them a prime target for drug discovery efforts. The azaindole scaffold has proven to be a particularly effective framework for the design of kinase inhibitors. nih.gov

Azaindole as a Hinge-Binding Motif in Kinase Active Sites

The ATP-binding site of kinases contains a flexible "hinge" region that is critical for the binding of the natural substrate, adenosine (B11128) triphosphate (ATP). The 7-azaindole (B17877) moiety is an exceptional hinge-binding motif because the pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H group can serve as a hydrogen bond donor. chemicalbook.comjst.go.jpnih.gov This bidentate hydrogen bonding pattern effectively mimics the interaction of the adenine (B156593) portion of ATP with the kinase hinge, leading to potent inhibition. nih.govnih.gov The successful development of the BRAF kinase inhibitor Vemurafenib (B611658), which features a 7-azaindole core, exemplifies the power of this approach. jst.go.jpnih.gov

The binding mode of azaindole-based inhibitors can vary. In the "normal" binding mode, the azaindole ring forms bidentate hydrogen bonds with the backbone of the hinge region. chemicalbook.com However, a "flipped" orientation, where the azaindole is rotated 180 degrees, has also been observed. chemicalbook.com In some cases, the azaindole may not directly interact with the hinge but will be located at a different site within the active pocket, especially if another hinge-binding motif is present in the molecule. chemicalbook.com

Exploration of Substitution Patterns on the 7-Bromo-1-isopropyl-4-azaindole Core for Kinase Selectivity

The 7-bromo-1-isopropyl-4-azaindole scaffold provides a valuable starting point for the synthesis of kinase inhibitors with tailored selectivity. The bromine atom at the 7-position serves as a convenient handle for introducing a variety of substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the exploration of the chemical space around the core and the optimization of interactions with different regions of the kinase active site.

By strategically modifying the substituents on the azaindole ring, researchers can influence the inhibitor's affinity for different kinases, thereby achieving selectivity. For example, the introduction of different groups can target specific pockets within the ATP-binding site, such as the solvent-accessible region or the selectivity pocket, leading to improved potency and a more desirable kinase selectivity profile. rsc.orgnih.gov This structure-guided design approach, often aided by X-ray crystallography of inhibitor-kinase complexes, is crucial for developing inhibitors that target a specific kinase or a desired set of kinases, which can be advantageous for treating complex diseases. nih.govrsc.org Studies have shown that even subtle changes in the substitution pattern can significantly impact the inhibitory activity and selectivity against different kinase families. nih.govjst.go.jpnih.gov

Development of Receptor Ligands and Modulators

Beyond kinase inhibition, the versatile 4-azaindole scaffold has also been employed in the development of ligands and modulators for various receptors, which are key players in cellular communication.

Azaindoles as Bioisosteres in Receptor Targeting

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy in drug design. Azaindoles are considered effective bioisosteres of indoles. nih.gov This substitution can lead to improved pharmacological properties, such as enhanced binding affinity or better metabolic stability, without drastically altering the molecule's ability to interact with its target receptor. nih.gov For instance, the replacement of an indole ring with an azaindole moiety has been explored in the development of cannabinoid receptor 1 (CB1) allosteric modulators. nih.govnih.gov While in this specific case the 7-azaindole was not a viable bioisostere, the study highlights the principle of using azaindoles to modulate receptor activity. nih.gov

Allosteric Modulation Studies with Azaindole Analogues

Allosteric modulators offer a more nuanced approach to receptor modulation compared to traditional orthosteric ligands. They bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and activity. This can result in a more selective and safer pharmacological profile.

A notable example is the development of selective positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine (B1216132) receptor, a target for treating cognitive deficits in schizophrenia and Alzheimer's disease. nih.gov In a series of azaindole amides, the nitrogen atom of the azaindole core was found to be a key design element. It forms an intramolecular hydrogen bond with the amide N-H, which helps to lock the molecule in a bioactive conformation that is favorable for binding to the allosteric site of the M1 receptor. nih.gov This demonstrates the potential of the azaindole scaffold in the rational design of allosteric modulators with finely tuned properties.

Contributions to Anti-Infective and Anticancer Agent Research (In Vitro Focus)

The 7-azaindole core is a recognized privileged scaffold in the design of kinase inhibitors, a class of drugs frequently used in cancer therapy. pharmablock.comnih.govnih.govnih.gov The nitrogen atom in the pyridine ring of the azaindole can act as a hydrogen bond acceptor, facilitating interaction with the hinge region of protein kinases. nih.gov This interaction is a key feature for many kinase inhibitors. Substituted azaindoles have been investigated for their potential as anticancer and antimicrobial agents. chemicalbook.com For instance, derivatives of 5-bromo-7-azaindolin-2-one have demonstrated broad-spectrum antitumor potency in vitro.

While direct in vitro studies on the anti-infective or anticancer properties of 7-Bromo-1-isopropyl-4-azaindole are not widely published, its structural components suggest a potential role as a precursor in these areas. The bromo-substituent at the 7-position provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). researchgate.net The 1-isopropyl group, an alkyl substitution, is a feature seen in various bioactive molecules and can influence the compound's lipophilicity and binding interactions. A review of 7-azaindole analogs in anticancer research highlighted that substitutions at the 1, 3, and 5 positions are often crucial for activity, with alkyl and aryl carboxamide groups being common successful substitutions. nih.gov

A library of small molecules based on the 7-azaindole core was evaluated for anti-HIV-1 activity, where several hits demonstrated submicromolar potency. nih.gov This highlights the potential of the azaindole scaffold in the development of anti-infective agents.

Scaffold Hopping and Fragment-Based Drug Design (FBDD) Strategies Employing 7-Bromo-1-isopropyl-4-azaindole

Fragment-based drug design (FBDD) is a powerful strategy in medicinal chemistry that utilizes small molecular fragments as starting points for the development of lead compounds. chemicalbook.com The 7-azaindole moiety is considered a privileged fragment in FBDD, particularly for the discovery of anticancer drugs. pharmablock.com Two approved cancer drugs, vemurafenib and venetoclax, both contain a 7-azaindole core and were developed using FBDD strategies. pharmablock.com

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity. The 7-Bromo-1-isopropyl-4-azaindole scaffold, with its defined three-dimensional structure and chemical handles, is a candidate for such strategies. The bromine atom allows for diverse chemical modifications, enabling the exploration of new chemical space around the core scaffold. This approach can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic properties.

While specific examples of scaffold hopping or FBDD campaigns starting directly with 7-Bromo-1-isopropyl-4-azaindole are not prevalent in the literature, the principles of these design strategies are highly applicable to this scaffold. Its identity as a substituted bromo-azaindole makes it a valuable starting material for generating a library of diverse compounds for screening and optimization.

Multi-Target Directed Ligand Design Incorporating Azaindole Scaffolds

Multi-target directed ligands (MTDLs) are single molecules designed to interact with multiple biological targets simultaneously. This approach is gaining traction for the treatment of complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often implicated. The design of MTDLs often involves the combination of pharmacophores from different known ligands into a single hybrid molecule.

The azaindole scaffold is a versatile platform for the development of MTDLs. For instance, researchers have designed and synthesized 7-azaindole derivatives as potent focused multi-targeted kinase inhibitors, aiming to inhibit kinases involved in both angiogenesis and tumorigenesis.

The 7-Bromo-1-isopropyl-4-azaindole scaffold could serve as a foundational element in the construction of MTDLs. The bromo-substituent offers a key site for the covalent attachment of other pharmacophoric moieties through various chemical reactions. This would allow for the creation of hybrid molecules that could, for example, target a protein kinase via the azaindole core while simultaneously modulating another target through the linked functional group. This strategy holds the potential to develop more effective therapies for multifactorial diseases.

Investigation of Biological Activity and Molecular Mechanisms in in Vitro Systems for 7 Bromo 1 Isopropyl 4 Azaindole Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of the 7-azaindole (B17877) core have been extensively evaluated for their ability to inhibit various enzymes, demonstrating a broad range of therapeutic potentials. These studies are crucial for understanding the specific molecular targets through which these compounds exert their effects.

Kinase Inhibition Profiling and Potency Evaluation

The 7-azaindole framework is a well-established scaffold for designing potent kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases.

A notable derivative, compound 6 (1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea), demonstrated excellent inhibitory activity against Cyclin-Dependent Kinase 8 (CDK8) with a half-maximal inhibitory concentration (IC₅₀) of 51.3 ± 4.6 nM. ijper.org Similarly, extensive research has led to the discovery of 7-azaindole-based inhibitors for Phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in immune cell signaling. Through systematic structure-activity relationship (SAR) studies, derivatives were developed that exhibited cellular IC₅₀ values as low as 0.040 μM while maintaining high selectivity against other class I PI3K isoforms.

Further studies identified a series of novel 7-azaindole derivatives as selective and covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. ijper.org Another derivative, 6z , was identified as a focused multi-targeted kinase inhibitor (MTKI) with potent activity against kinases involved in angiogenesis and tumorigenesis, such as ABL and SRC. researchgate.net The versatility of the scaffold is also highlighted by its use in developing inhibitors for c-Met kinase, where a derivative, compound 34 , showed a potent c-Met IC₅₀ of 1.06 nM. nih.gov

The table below summarizes the in vitro potency of various 7-azaindole derivatives against different kinases.

Compound/SeriesTarget KinaseIC₅₀ ValueReference
Compound 6 CDK851.3 ± 4.6 nM ijper.org
Azaindole SeriesPI3KγAs low as 0.040 µM
Compound 34 c-Met1.06 nM nih.gov
Compound 6z ABL/SRCPotent (specific value not stated) researchgate.net
Covalent InhibitorsFGFR4Potent (specific value not stated) ijper.org

Inhibition of Other Enzyme Classes (e.g., CYP enzymes, Reverse Transcriptase)

Beyond kinases, 7-azaindole derivatives have been investigated as inhibitors of other critical enzyme classes. A library of compounds based on the 7-azaindole core was screened for anti-HIV-1 activity, identifying several non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Lead compounds demonstrated submicromolar potency in directly inhibiting the polymerase activity of reverse transcriptase (RT). For instance, compound 8 and compound 10 inhibited RT with IC₅₀ values of 0.73 μM and 0.58 μM, respectively. nih.gov Subsequent optimization efforts led to a derivative with an improved IC₅₀ of 0.36 μM. nih.gov

Regarding cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, the 7-azaindole scaffold has shown a favorable profile. Studies have indicated that the 7-azaindole scaffold is significantly "cleaner" than the related indole (B1671886) scaffold in terms of CYP450 enzyme inhibition, suggesting a lower potential for drug-drug interactions. nih.gov

The table below presents the inhibitory activity of select 7-azaindole derivatives against HIV-1 Reverse Transcriptase.

CompoundTarget EnzymeIC₅₀ ValueReference
Compound 8 HIV-1 RT0.73 µM nih.gov
Compound 10 HIV-1 RT0.58 µM nih.gov
Optimized LeadHIV-1 RT0.36 µM nih.gov

Receptor Binding Affinity and Functional Assays (In Vitro)

The ability of 7-azaindole derivatives to interfere with protein-protein interactions has been explored, particularly in the context of antiviral therapies. A series of novel 7-azaindole derivatives were designed and synthesized to target the interaction between the SARS-CoV-2 spike protein receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor. news-medical.net

Functional assays using a SARS2-S pseudovirus model confirmed the antiviral activity of these compounds. news-medical.net Molecular docking and dynamics simulations revealed that a lead compound, ASM-7 , could bind stably at the S1-RBD-hACE2 interface. news-medical.net The 7-azaindole scaffold of ASM-7 was observed forming a hydrogen bond with the ASP30 residue of hACE2, while other parts of the molecule formed pi-cation interactions with LYS417 of the S1-RBD, effectively impeding viral invasion of host cells. news-medical.net

Cellular Pathway Modulation Studies (e.g., Western blot analysis of signaling pathways)

Consistent with their enzyme inhibition profiles, 7-azaindole derivatives have been shown to modulate key cellular signaling pathways in vitro. Western blot analysis is a common technique used to confirm the downstream effects of enzyme inhibition.

For example, 7-azaindole derivatives developed as FGFR4 inhibitors were shown to significantly inhibit the FGF19/FGFR4 signaling pathway in HuH-7 cells. ijper.org In studies on PI3Kα inhibitors, a 7-azaindole derivative effectively suppressed the phosphorylation of downstream factors in the PI3K pathway, such as AKT and mTOR, in hepatocellular carcinoma cells. nih.gov Furthermore, a novel CDK8 inhibitor, compound 6 , was found to inhibit the phosphorylation of STAT5 in acute myeloid leukemia cells, demonstrating its on-target effect within the cellular context. ijper.org

Apoptosis Induction and Cell Cycle Perturbation Analysis in Cultured Cells

A key desired outcome for many anticancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Several 7-azaindole derivatives have demonstrated these capabilities in cultured cancer cells.

A study on 7-azaindole derivatives as novel CDK8 inhibitors found that the lead compound could induce cell cycle arrest in the G1 phase, which subsequently leads to apoptosis in acute myeloid leukemia cells. ijper.org Another investigation into synthetic cytokinin analogues based on the 7-azaindole structure revealed that these compounds exhibited cytotoxic activity and could control mammalian cell apoptosis and differentiation in human myeloblastic leukaemia (HL-60) cells. mdpi.com Similarly, a PI3Kα inhibitor with a 7-azaindole core was shown to possess apoptosis-inducing properties in hepatocellular carcinoma cells. nih.gov

Studies on DNA Interaction and Topoisomerase Inhibition (In Vitro)

Certain derivatives of the 7-azaindole scaffold have been specifically designed to interact with DNA and inhibit topoisomerase enzymes, which are critical for resolving DNA topological stress during replication and transcription. A series of 7-azaindenoisoquinolines were synthesized and evaluated as Topoisomerase I (Top1) inhibitors. nih.govnih.gov

These compounds were designed to increase the electron affinity of the aromatic system to enhance π-π stacking interactions with DNA base pairs. nih.gov In vitro studies confirmed that these derivatives act by stabilizing the Top1-DNA cleavage complex, which is the hallmark mechanism of Top1 poisons used in chemotherapy. nih.govnih.gov Analysis revealed that the nature of substituents on the molecule influenced its interaction mechanism; smaller substituents allowed the compound to intercalate into both free DNA and the Top1-DNA complex, whereas larger substituents permitted binding only to the cleavage complex. nih.gov This stabilization of the enzyme-DNA complex prevents the re-ligation of the DNA strand, leading to cytotoxic DNA breaks. nih.gov

Investigation of Antimicrobial and Antifungal Activities (In Vitro)

Detailed in vitro antimicrobial and antifungal activity data for the specific compound 7-Bromo-1-isopropyl-4-azaindole were not identified in the surveyed literature. However, broader studies on the azaindole scaffold indicate that this class of compounds holds promise as antimicrobial agents.

General studies on 7-azaindole derivatives have reported significant antimicrobial responses against both gram-positive and gram-negative bacteria. nih.govpjsir.org For instance, certain synthesized 7-azaindole derivatives have demonstrated inhibitory effects against various bacterial strains. pjsir.org While specific minimum inhibitory concentration (MIC) values for these derivatives are not always provided in the available literature, the consistent observation of antibacterial action suggests that the 7-azaindole core is a viable pharmacophore for the development of new antimicrobial agents.

Furthermore, research into related heterocyclic compounds has highlighted the potential for antifungal activity. Although direct data on 7-Bromo-1-isopropyl-4-azaindole is absent, the general class of azaindoles and their isosteres are recognized for their diverse biological activities, which can include antifungal effects. For example, other nitrogen-containing heterocyclic compounds are known to exhibit activity against various fungal pathogens.

A notable area of investigation has been the antimycobacterial activity of 4-azaindole (B1209526) derivatives. Specific derivatives have shown excellent in vitro potency against Mycobacterium tuberculosis. acs.org

Compound ClassTarget OrganismActivity (MIC)Reference
1,4-AzaindolesMycobacterium tuberculosisPotent (specific values vary by derivative) acs.org

This table presents a summary of the antimycobacterial activity of the general class of 1,4-azaindole derivatives, as specific data for 7-Bromo-1-isopropyl-4-azaindole was not available.

Target Deconvolution and Mechanism of Action Elucidation in In Vitro Systems

While the specific molecular targets of 7-Bromo-1-isopropyl-4-azaindole have not been delineated in the available research, studies on related azaindole derivatives have identified several potential mechanisms of action.

Inhibition of DprE1: One of the most well-defined mechanisms for the antimycobacterial activity of 4-azaindole derivatives is the non-covalent inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). acs.org This enzyme is crucial for the synthesis of the mycobacterial cell wall, and its inhibition leads to cell death. acs.org This targeted mechanism highlights the potential for developing selective antimycobacterial agents based on the azaindole scaffold.

Tubulin Polymerization Inhibition: Certain azaindole derivatives have been identified as inhibitors of microtubule dynamics. nih.gov These compounds act as microtubule-depolymerizing agents by binding to tubulin, which is the cellular target. This inhibition of tubulin polymerization leads to a G2/M cell cycle arrest and exerts potent cytostatic effects on various cancer cell lines. nih.gov

Kinase Inhibition: The azaindole framework is a recognized scaffold in the design of kinase inhibitors. Various derivatives have been shown to target a range of kinases. For example, some 7-azaindole derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which is a potential target for the treatment of hepatocellular carcinoma. The mechanism for some of these inhibitors is covalent binding to the kinase. Other azaindole derivatives have been found to inhibit different kinases, such as TGFβRI, which is involved in tumor immunity.

The mechanism of tubulin and kinase inhibition underpins the observed in vitro anticancer activity of several azaindole derivatives. The 50% growth inhibition (GI₅₀) values for some derivatives have been determined in various cancer cell lines.

CompoundCell LineGI₅₀ (µM)Reference
CM01HeLa (Cervical Cancer)0.8 nih.gov
CM02HeLa (Cervical Cancer)1.2 nih.gov
Platinum(II) dichlorido complex with 3-chloro-7-azaindoleHOS (Osteosarcoma)3.8 nih.gov
Platinum(II) dichlorido complex with 3-bromo-7-azaindoleHOS (Osteosarcoma)3.9 nih.gov
Platinum(II) dichlorido complex with 3-iodo-7-azaindoleHOS (Osteosarcoma)2.5 nih.gov
4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile (4b)MCF-7 (Breast Cancer)2.0 tandfonline.com
4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile (4e)MCF-7 (Breast Cancer)0.5 tandfonline.com
4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile (4h)MCF-7 (Breast Cancer)0.5 tandfonline.com

This table provides a selection of in vitro anticancer activity data for various azaindole derivatives. The specific compound 7-Bromo-1-isopropyl-4-azaindole was not evaluated in these studies.

Structure Activity Relationship Sar Studies of 7 Bromo 1 Isopropyl 4 Azaindole Derivatives

Impact of N-1 Isopropyl Group Modifications on Biological Activity and Selectivity

Studies on related azaindole series have shown that the N-1 position can influence both potency and selectivity. For instance, in the development of pan-PIM kinase inhibitors, N-substituted azaindoles were explored to address issues related to hERG and permeability. researchgate.net The size and nature of the substituent at this position can affect the orientation of the entire molecule within a protein's binding pocket. While some modifications at the N-1 position have shown only a marginal effect on reaction yields during synthesis beilstein-journals.org, their impact on biological activity can be profound. For example, in a series of pyruvate (B1213749) kinase M2 (PKM2) activators, systematic optimization of the 7-azaindole (B17877) moiety, including substitutions on the ring nitrogen, led to compounds with high potency and cellular activity. researchgate.net Specifically, a difluoroethyl substitution on the 7-azaindole ring resulted in a compound with high PKM2 activation potency. researchgate.net The N-1 substituent can also form critical interactions with the target; for example, the nitrogen-substituted indole (B1671886) scaffold of some inhibitors can act as a hydrogen bond donor and acceptor. nih.gov

Role of the C-7 Bromo-Substitution and its Subsequent Functionalization on In Vitro Activity

The bromine atom at the C-7 position of the 4-azaindole (B1209526) scaffold is a key feature, serving both as a modulator of activity and as a chemical handle for further functionalization. Halogen atoms, like bromine, can form halogen bonds with protein residues, contributing to binding affinity. The presence of the bromo group significantly influences the electronic properties of the azaindole ring system.

More importantly, the C-7 bromo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, at this position. This strategy has been extensively used to explore the chemical space around the core scaffold and optimize biological activity.

Functionalization at this position is critical for developing potent kinase inhibitors. For instance, in the context of c-Met kinase inhibitors, a series of 4-azaindoles were developed where substitutions are explored to enhance potency and refine the molecule's properties. nih.gov The ability to use the bromo group to introduce diverse functionalities is a cornerstone of modern medicinal chemistry, allowing for the synthesis of libraries of compounds for screening. chemicalbook.com The chemistry to functionalize the 7-azaindole nucleus at various positions has advanced significantly, enabling the creation of a wide variety of substrates for developing biologically active molecules. researchgate.net

Systemic Exploration of Substituents at Other Azaindole Ring Positions (C-2, C-3, C-5, C-6) on Biological Profile

A comprehensive understanding of the SAR of the 4-azaindole scaffold requires systematic exploration of all possible substitution points on the bicyclic ring. Modifications at the C-2, C-3, C-5, and C-6 positions have been shown to have a dramatic impact on the biological profile of the resulting derivatives.

C-2 Position: In some kinase inhibitor series, substitution at the C-2 position is crucial for activity. For example, the synthesis of a truncated version of the Aurora kinase inhibitor GSK1070916 involved a selective Suzuki arylation at the C-2 position of a 7-azaindole core. nih.gov C-2 methyl-substituted 7-azaindole has also been shown to react effectively in functionalization reactions. acs.org

C-3 Position: The C-3 position is frequently modified. A recent review highlighted that positions 1, 3, and 5 of the 7-azaindole ring are often the most active sites for modification in the development of anticancer agents. researchgate.netnih.gov Iodine-catalyzed regioselective sulfenylation and selenylation at the C-3 position of 7-azaindoles have been developed, providing access to novel analogs. acs.org In studies on HIV-1 integrase inhibitors, SAR analysis revealed that para-substitution on a C-3 aryl ring was essential for enhanced activity. nih.govacs.org

C-5 Position: The C-5 position is another key site for substitution. In the development of inhibitors for PIM kinases, modulation of physicochemical properties through substitutions, including at C-5, was critical to solving liabilities. researchgate.net For certain 7-azaindole derivatives targeting T. cruzi, 3,5-disubstituted analogues were investigated. researchgate.net

C-6 Position: The C-6 position has also been explored. In the development of HIV-1 integrase inhibitors based on a 7-azaindole scaffold, the addition of an aryl group at the C-6 position led to a significant increase in inhibitory activity compared to the C-3 mono-aryl derivatives. acs.org This highlights the importance of di-substitution patterns in achieving high potency.

The table below summarizes the impact of substitutions at various positions on the 7-azaindole ring for HIV-1 Integrase inhibition, demonstrating the importance of C-3 and C-6 modifications.

Compound TypeKey SubstitutionsObserved Activity TrendReference
C-3 Monoaryl 7-AzaindolesPara-substituent with π-donating character on C-3 aryl ringBeneficial for good % Strand Transfer (ST) inhibition. acs.org
C-3,C6-Diaryl 7-AzaindolesAddition of an aryl group at C-6 positionGave a ~2-fold increase in %ST inhibition compared to C-3 monoaryl analogs. acs.org
C-3 Monoaryl 7-AzaindolesBicyclic naphthyl group at C-3 positionShowed higher %ST inhibition (54%). acs.org
C-3,C6-Diaryl 7-Azaindoles2,4-Difluoro phenyl at C-3 and 4-methoxy phenyl at C-6Presented a good %ST inhibition of 72%. nih.govacs.org

Stereochemical Considerations and Enantiomeric Effects on Activity (If Applicable to Derivatives)

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms can drastically alter a molecule's interaction with chiral biological targets like proteins. nih.gov The two non-superimposable mirror-image forms of a chiral drug, known as enantiomers, can exhibit different pharmacological and pharmacokinetic profiles. nih.govresearchgate.net One enantiomer might be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to side effects. researchgate.net

For derivatives of 7-Bromo-1-isopropyl-4-azaindole, stereochemical considerations become relevant when a chiral center is introduced, for instance, through the addition of a substituent with a stereocenter at one of the ring positions or on the N-1 side chain. If a derivative is synthesized as a racemic mixture (a 1:1 mixture of both enantiomers), the observed biological activity is a composite of the effects of both.

In such cases, separating the enantiomers and testing them individually is a critical step in SAR studies. This allows researchers to determine if the activity resides primarily in one enantiomer, which can lead to the development of a single-enantiomer drug with a potentially improved therapeutic index and simpler pharmacokinetics. nih.gov While the general principles of stereochemistry are well-established, specific studies detailing the enantiomeric effects for derivatives of the 7-Bromo-1-isopropyl-4-azaindole scaffold would depend on the specific analogs synthesized and tested.

Development of Predictive Models for Structure-Activity Relationships (SAR Models)

To navigate the complex data generated from SAR studies, computational methods are frequently employed to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of compounds with their biological activity. nih.govunram.ac.id

For azaindole derivatives, 3D-QSAR studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), have been successfully applied. nih.gov These models provide 3D contour maps that visualize the regions around the molecular scaffold where certain properties are predicted to enhance or diminish activity. nih.gov For example, a CoMSIA model developed for a series of azaindole derivatives as Aurora B kinase inhibitors showed good predictive power. nih.gov Such models can guide the rational design of new, more potent inhibitors by highlighting key structural requirements for optimal biological activity. nih.gov

The development of a robust QSAR model typically involves several steps:

Assembling a dataset of compounds with known biological activities.

Calculating molecular descriptors (physicochemical, electronic, steric properties).

Building a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). tandfonline.com

Validating the model internally (e.g., cross-validation) and externally (using a test set of compounds not included in model generation) to ensure its predictive power. nih.gov

The table below outlines the statistical parameters for a QSAR model developed for azaindole derivatives targeting Aurora B kinase.

Model Typer² (Coefficient of Determination)r²cv (Cross-validated r²)InterpretationReference
CoMFANot specifiedNot specifiedConsidered less predictive than the CoMSIA model in this study. nih.gov
CoMSIA0.9870.575Showed better results, indicating a strong correlation and good predictive ability for the dataset. nih.gov

These predictive models serve as powerful tools in medicinal chemistry, accelerating the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Rationalization of SAR through Co-crystal Structures and Ligand-Protein Interactions (If Available for Analogues)

While SAR and QSAR models provide valuable information about what structural features are important for activity, understanding why they are important often requires atomic-level structural information. X-ray crystallography allows for the determination of the three-dimensional structure of a ligand bound to its protein target, revealing the specific molecular interactions that drive binding and activity.

For azaindole analogues, co-crystal structures have been instrumental in rationalizing observed SAR data. nih.gov The azaindole scaffold itself is recognized as an excellent "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms in the bicyclic ring system can form critical hydrogen bonds with backbone amide residues in the hinge region of the kinase, mimicking the interaction of the adenine (B156593) part of ATP. nih.gov

For example, the co-crystal structure of a 4-azaindole derivative bound to the c-Met kinase confirmed the postulated binding mode and provided a structural basis for further optimization. nih.govresearchgate.net Similarly, a co-crystal structure of a 7-azaindole derivative with JAK2 kinase showed the inhibitor forming two hydrogen bonds with the hinge region via the azaindole moiety. nih.gov These structures can reveal:

Key Hydrogen Bonds: Often formed between the azaindole nitrogens and the protein's hinge region. nih.gov

Hydrophobic Interactions: Pockets where bulky or hydrophobic groups (like the N-1 isopropyl group) can fit to increase affinity.

Solvent-Exposed Regions: Areas where polar groups can be placed to improve solubility without disrupting binding.

Steric Clashes: Positions where bulky substituents would clash with the protein, explaining poor activity.

This detailed structural insight allows medicinal chemists to move from empirical SAR to rational, structure-based drug design, leading to more efficient and successful optimization campaigns.

Computational and Theoretical Studies on 7 Bromo 1 Isopropyl 4 Azaindole and Azaindole Analogues

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as 7-Bromo-1-isopropyl-4-azaindole, interacts with a protein target at the molecular level. These methods are instrumental in drug discovery for screening potential drug candidates and optimizing lead compounds.

Analysis of Binding Modes and Interaction Fingerprints

The 7-azaindole (B17877) scaffold is a versatile component in the design of kinase inhibitors, capable of engaging with protein targets in various orientations. chemicalbook.com Analysis of co-crystal structures has revealed three primary binding modes for 7-azaindole-based inhibitors: "normal," "flipped," and "non-hinge." chemicalbook.com

In the "normal" binding mode , the 7-azaindole moiety forms bidentate hydrogen bonds with the hinge region of the kinase. chemicalbook.com Specifically, the pyridine (B92270) nitrogen of the azaindole acts as a hydrogen bond acceptor from the backbone N-H of one amino acid residue, while the pyrrole (B145914) N-H donates a hydrogen bond to the carbonyl oxygen of another residue. chemicalbook.compharmablock.com This is a common interaction pattern observed for many kinase inhibitors. chemicalbook.com

The "flipped" binding mode involves a 180° rotation of the azaindole ring compared to the normal mode. chemicalbook.com In this orientation, a different set of hydrogen bonding interactions is established with the hinge residues. chemicalbook.com The choice between the "normal" and "flipped" modes can be influenced by the substitution pattern on the azaindole ring. For instance, substitution at the 2-position often favors the "flipped" mode to avoid steric clashes. chemicalbook.com

The "non-hinge" binding mode occurs when the 7-azaindole group binds to a region of the protein other than the hinge, typically because another part of the molecule serves as the primary hinge-binding motif. chemicalbook.com

Molecular docking studies on various 7-azaindole derivatives have further elucidated their binding interactions. For example, a novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, was found to interact with key residues Tyr200 and Arg202 within the adenosine-binding pocket of the DEAD-box helicase DDX3. nih.gov Similarly, in the context of inhibiting the SARS-CoV-2 spike-hACE2 interaction, molecular dynamics simulations showed that 7-azaindole derivatives can form stable non-covalent interactions, such as hydrogen bonds and pi-pi stacking, with critical residues at the binding interface. nih.gov

Table 1: Binding Modes of 7-Azaindole Derivatives

Binding Mode Description Key Interactions
Normal Most common orientation where the azaindole binds to the kinase hinge. Bidentate hydrogen bonds with backbone amides of hinge amino acids. chemicalbook.com
Flipped The azaindole moiety is rotated 180° relative to the normal mode. Different hydrogen bonding pattern with the hinge residues. chemicalbook.com
Non-hinge The azaindole binds to a site other than the hinge region. Occurs when another part of the molecule is the primary hinge binder. chemicalbook.com

Free Energy Perturbation (FEP) Calculations for Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a target protein. nih.gov It has become an increasingly valuable tool in drug discovery for its ability to provide accurate predictions that can guide the optimization of lead compounds. nih.govresearchgate.net

The FEP methodology involves creating a thermodynamic cycle to compute the free energy change of transforming one ligand into another in both the solvated state and when bound to the protein. The difference between these two free energy changes corresponds to the relative binding free energy. While computationally intensive, FEP calculations have demonstrated a strong correlation with experimental data. researchgate.net

Protocols for FEP calculations have been adapted to handle the complexities of protein-protein interactions, including the modeling of large, flexible residues and the presence of glycans. nih.gov For instance, in a study on the interaction between broadly neutralizing antibodies and the gp120 glycoprotein (B1211001) of HIV-1, FEP calculations achieved a root mean square error of 0.68 kcal/mol compared to experimental data, highlighting the potential of this method to guide antibody optimization. nih.gov The accuracy of FEP is sufficient to drive potency optimization in drug discovery campaigns, with predictive accuracies of approximately 1 kcal/mol being regularly achieved. researchgate.net

Quantum Chemical Calculations (DFT/TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to investigate the electronic structure and properties of molecules like 7-Bromo-1-isopropyl-4-azaindole. These methods provide a deeper understanding of molecular behavior at the atomic level.

Electronic Structure Analysis (HOMO-LUMO, Atomic Charges)

DFT calculations are used to determine the electronic structure of azaindole derivatives, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. rsc.orgmdpi.com

For a series of fluorescent 7-azaindole N-linked 1,2,3-triazoles, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to study their chemical properties. rsc.org Theoretical studies on the parent 7-azaindole have shown that the nitrogen atom of the pyridine ring acts as a π and σ acceptor, while the pyrrole ring is a π donor and σ acceptor. researchgate.net More recent ab initio calculations indicated that the carbon atom at the 3-position has the highest electron density. researchgate.net

Table 2: Calculated Electronic Properties of Azaindole Analogues

Compound/Derivative HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
2,7-disubstituted silafluorenes ~3 mdpi.com
7-azaindole N-linked 1,2,3-triazoles Data not specified Data not specified Data not specified

Reactivity Predictions Based on Electronic Properties

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity of molecules. rsc.org Chemical reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. rsc.org These descriptors provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack.

Studies on 7-azaindole have indicated that the carbon at position-3 possesses the highest electron density, suggesting its susceptibility to electrophilic attack. researchgate.net This is a key factor in understanding the reactivity of the 7-azaindole scaffold and for planning synthetic modifications.

Dipole Moment and Solvatochromic Shift Investigations

The change in dipole moment between the ground and excited electronic states is a key property that influences a molecule's interaction with its solvent environment, a phenomenon known as solvatochromism. researchgate.net This can be investigated both experimentally through spectroscopic measurements in various solvents and computationally using methods like DFT and TD-DFT. researchgate.net

For 7-azaindole, studies have shown that the dipole moment in the photo-excited state is significantly higher than in the ground state. researchgate.net This indicates a substantial charge separation upon photoexcitation, which is dependent on the solvent's polarity and hydrogen-bonding ability. researchgate.net The nearly linear relationship observed between the fluorescence maximum or Stokes shift and solvent polarity suggests that 7-azaindole can act as a sensor for organic solvents. researchgate.net Similar solvatochromic studies on other indole (B1671886) derivatives have also revealed a significant increase in dipole moment upon excitation. documentsdelivered.comnih.gov

Conformational Analysis and Molecular Flexibility Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the spatial arrangements a molecule can adopt and how it behaves over time. For azaindole analogues, these studies are critical for understanding their interaction with biological targets, particularly protein kinases, where the azaindole scaffold is recognized as a privileged structure. researchgate.net

Systematic analysis of 7-azaindole-based kinase inhibitors has revealed that the scaffold can adopt distinct binding modes within the ATP-binding site of a kinase. chemicalbook.com These are often classified as "normal" or "flipped," where the azaindole ring is rotated 180 degrees. chemicalbook.com The pyridine nitrogen and the pyrrole NH group are key to forming bidentate hydrogen bonds with the kinase hinge region, and the specific conformation adopted can be influenced by subtle modifications to the inhibitor's structure. researchgate.netchemicalbook.com This conformational plasticity is a critical consideration in structure-based drug design, as switching between binding modes can significantly impact a compound's activity and selectivity profile.

Molecular dynamics simulations provide a deeper understanding of the stability of these binding poses and the flexibility of the molecule within the active site. For instance, MD simulations of 7-azaindole derivatives targeting the SARS-CoV-2 spike protein have been used to elucidate the stability of the ligand-protein complex and the key interactions, such as hydrogen bonds and pi-pi stacking, that are maintained over the simulation time. nih.gov These simulations can reveal how the flexibility of both the ligand and the protein allows for induced-fit interactions, where the binding pocket adapts to the ligand's conformation. Studies have shown that for some azaindole-based inhibitors, the central core can rotate to achieve a minimum-energy geometry while preserving essential hydrogen bond interactions with catalytic residues. The flexibility of substituents on the azaindole ring is also a key factor, as it governs the ability of the molecule to access and interact with specific sub-pockets within the target protein.

Cheminformatics Approaches for Scaffold Optimization and Property Prediction

Cheminformatics combines data analysis, computational methods, and information science to support drug discovery and optimize molecular scaffolds. For the azaindole core, these approaches are vital for guiding the synthesis of new analogues with improved potency and desirable physicochemical properties. nih.gov

One of the most powerful techniques in this domain is Free Energy Perturbation (FEP) . FEP is a physics-based method that uses molecular dynamics simulations to calculate the difference in binding free energy between two similar molecules. nih.govresearchgate.net This predictive power is invaluable for lead optimization. In studies on 7-azaindole inhibitors, FEP has been successfully used to guide the modification of substituents. nih.govnih.gov For example, FEP calculations predicted that specific substitutions on a phenyl ring attached to the azaindole core would increase binding affinity. nih.gov Subsequent synthesis and testing confirmed these predictions, demonstrating FEP's ability to prioritize synthetic efforts toward more potent compounds. nih.govnih.gov

Other key cheminformatics strategies include:

Fragment-Based Drug Discovery (FBDD): The 7-azaindole scaffold itself is considered an excellent starting fragment for FBDD campaigns due to its efficient binding to kinase hinge regions. nih.gov Computational methods are used to screen fragment libraries and guide the growth or linking of fragments to build more potent molecules.

Scaffold Hopping: This technique involves computationally searching for new core scaffolds that can mimic the key interactions of a known active molecule but possess different structural features. This can lead to new intellectual property and improved properties, such as solubility or metabolic stability.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues, helping to guide design. For azaindoles, QSAR studies can elucidate which substitution positions and physicochemical properties are most critical for activity. nih.gov

The table below summarizes some of the key computational techniques used for scaffold optimization.

Computational TechniqueApplication in Azaindole OptimizationKey Finding/Benefit
Free Energy Perturbation (FEP) Predicts relative binding affinities of new analogues.Guides substituent modifications to enhance potency before synthesis. nih.gov
Fragment-Based Drug Discovery (FBDD) Uses the azaindole core as a starting point for building inhibitors.Efficiently identifies key binding interactions and builds potent leads. nih.gov
Scaffold Hopping Replaces the azaindole core with novel isosteres.Can improve ADME properties and create new intellectual property.
QSAR Correlates structural features with biological activity.Predicts the activity of novel analogues and identifies key structural motifs. nih.gov

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the discovery process is crucial to avoid costly late-stage failures. In silico ADME modeling has become a standard tool for evaluating and prioritizing compounds. nih.gov

For azaindole analogues, various computational tools and platforms are employed to predict their drug-likeness and ADME profiles. iaps.org.inresearchgate.net Web-based platforms like SwissADME and software like PreADMET are commonly used to calculate a range of physicochemical and pharmacokinetic parameters from a molecule's structure. researchgate.netnih.gov These predictions help chemists to flag potential liabilities, such as poor absorption, low permeability, or potential for rapid metabolism, and to design new molecules with improved ADME characteristics. nih.gov

The properties typically predicted include:

Physicochemical Properties: Molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen bond donors/acceptors. These are fundamental to drug-likeness rules, such as Lipinski's Rule of Five. researchgate.net

Absorption: Prediction of human intestinal absorption (HIA) and permeability through cell monolayers (e.g., Caco-2).

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). nih.gov

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. Some models can predict whether a compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4).

Excretion: While less commonly predicted, some models can estimate solubility, which influences clearance pathways.

More advanced approaches utilize Machine Learning (ML) and Deep Learning (DL) algorithms. nih.govyoutube.com These models are trained on large datasets of experimental ADME data and can often provide more accurate predictions than simpler QSAR models. nih.govchemrxiv.org By analyzing vast chemical libraries, ML models can identify complex patterns that correlate molecular features with specific ADME outcomes, such as intrinsic clearance or efflux pump interactions. nih.govnih.gov

The table below provides an overview of common in silico ADME predictions and their relevance for azaindole derivatives.

ADME ParameterPrediction Method/ToolRelevance for Drug Design
Lipinski's Rule of Five SwissADME, ChemDrawAssesses general drug-likeness and potential for oral bioavailability. researchgate.net
Aqueous Solubility ALOGPS, ESOLPredicts solubility, which impacts absorption and formulation.
GI Absorption BOILED-Egg model (SwissADME)Predicts passive absorption from the gastrointestinal tract. nih.gov
BBB Permeation BOILED-Egg model, PreADMETIndicates potential for CNS activity or unwanted side effects. researchgate.net
CYP450 Inhibition PreADMET, various ML modelsPredicts potential for drug-drug interactions. japsonline.com
Plasma Protein Binding PreADMET, ML modelsAffects the free concentration of the drug available for therapeutic effect.

Future Directions and Emerging Research Avenues for 7 Bromo 1 Isopropyl 4 Azaindole

Exploration of Novel Synthetic Methodologies and Sustainable Routes

The development of elegant and efficient synthetic techniques for functionalizing the 7-azaindole (B17877) core is an active area of research. rsc.org While traditional methods like the Bartoli and Batcho–Leimgruber reactions are productive, they can be limited by low yields. pharmablock.com Modern research is focused on overcoming these challenges by developing novel strategies for creating diversely substituted azaindoles. rsc.org

Advances in metal-catalyzed chemistry, in particular, have enabled new, effective methods for the functionalization of the 7-azaindole template. rsc.org Techniques such as metal-catalyzed cross-coupling and C-H bond functionalization have become central to this effort, allowing for precise modifications to the core structure. rsc.org The goal is to develop more sustainable and efficient routes that can be applied to the synthesis of complex derivatives, including those based on the 7-Bromo-1-isopropyl-4-azaindole framework. The adoption of enabling technologies like flow chemistry and biocatalysis is also anticipated to play a crucial role in creating more environmentally friendly and scalable synthetic processes. pharmablock.com

Synthetic Focus AreaKey MethodologiesPotential Advantages
Core Functionalization Metal-catalyzed cross-coupling, C–H bond activation rsc.orgHigh precision, access to novel derivatives
Sustainable Synthesis Flow chemistry, biocatalysis pharmablock.comImproved scalability, reduced waste, safer processes
Classic Method Improvement Optimization of Bartoli and Batcho–Leimgruber reactions pharmablock.comBetter yields, wider substrate scope

Diversification of the Scaffold for New Biological Targets

The 7-azaindole moiety is present in a multitude of biologically active molecules, demonstrating its versatility. nih.gov A primary future direction for 7-Bromo-1-isopropyl-4-azaindole is the strategic diversification of its structure to engage novel biological targets beyond its current applications. Because azaindoles are bioisosteres of naturally occurring indoles and purines, they are well-suited for targeting a wide range of proteins. pharmablock.com

Kinase inhibition is a particularly fruitful area, as the 7-azaindole structure is similar to the adenine (B156593) fragment of ATP, allowing it to form key hydrogen bonding interactions within the kinase hinge region. pharmablock.com Beyond kinases, research has shown that 7-azaindole derivatives can be developed as potent agents for various other targets. This scaffold diversification opens up therapeutic possibilities in oncology, virology, and neurodegenerative diseases. nih.gov For example, specific derivatives have shown activity against targets involved in cancer, such as poly(ADP-ribose)polymerase protein-1 (PARP-1) and cyclin-dependent kinases (CDK2, CDK9). nih.gov Others have been investigated as antagonists for receptors like CCR2, which is implicated in inflammatory diseases. nih.gov

Target ClassSpecific ExamplesTherapeutic Area
Kinases BRAF, FGFR1, PI3K, MLK3, LRRK2 nih.govpharmablock.comOncology, Neuroinflammation
Viral Proteins Influenza polymerase-B2, Adaptor-associated kinase 1 (AAK1) nih.govInfectious Disease (Influenza, Dengue, Ebola)
Other Enzymes Poly(ADP-ribose)polymerase (PARP-1) nih.govOncology
Receptors Chemokine receptor type 2 (CCR2) nih.govInflammatory Diseases

Integration with Advanced Screening Technologies (e.g., High-Throughput Screening of Libraries)

To efficiently explore the biological potential of new 7-azaindole derivatives, integration with advanced screening technologies is essential. High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds against a multitude of biological targets. The development of diverse chemical libraries based on the 7-Bromo-1-isopropyl-4-azaindole scaffold would enable large-scale screening campaigns to identify novel lead compounds for various diseases.

Furthermore, fragment-based drug discovery (FBDD) has proven to be a powerful strategy for this class of compounds. pharmablock.com In this approach, smaller, low-complexity fragments like the core azaindole structure are screened for weak binding to a target. Hits are then grown or combined to create more potent lead molecules. pharmablock.com The marketed cancer drugs vemurafenib (B611658) and venetoclax, both containing a 7-azaindole core, were discovered using the FBDD strategy, highlighting its effectiveness and future potential for discovering new medicines based on this scaffold. pharmablock.com

Applications Beyond Medicinal Chemistry (e.g., Materials Science, Catalysis)

While the primary focus of azaindole research has been in medicinal chemistry, its unique electronic properties suggest potential applications in other fields. chemicalbook.com The 4-bromo-7-azaindole framework, a close structural relative, has been explored as a building block in materials science, particularly for the synthesis of organic semiconductors. chemicalbook.com These materials are critical components in the development of advanced electronic devices, including transistors and solar cells. chemicalbook.com

The nitrogen atom in the pyridine (B92270) ring of the azaindole structure imparts distinct electronic characteristics that can be harnessed for these applications. Future research could systematically investigate how modifications to the 7-Bromo-1-isopropyl-4-azaindole core influence its photophysical and electronic properties, potentially leading to the development of novel organic electronic materials or specialized catalysts.

Collaborative Research Initiatives in Azaindole Chemistry

The complexity and interdisciplinary nature of developing novel compounds from the 7-azaindole scaffold necessitate strong collaborative efforts. The advancement of this field has been driven by partnerships between academic laboratories, specialized research institutes, and pharmaceutical companies. nih.govrsc.org For instance, research on the functionalization of 7-azaindoles has involved collaborations between institutions like the Indian Institute of Technology, the CSIR-Indian Institute of Integrative Medicine (IIIM), and the National Institute of Pharmaceutical Education & Research (NIPER) in India. rsc.org Such initiatives bring together expertise in synthetic chemistry, medicinal chemistry, pharmacology, and computational modeling, accelerating the translation of basic research into tangible therapeutic and material applications. Future progress will likely depend on strengthening these existing collaborations and forging new partnerships to tackle the complex challenges in drug discovery and materials science.

Q & A

Basic: What are the recommended synthetic routes for 7-bromo-1-isopropyl-4-azaindole, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of brominated azaindoles typically involves palladium-catalyzed cross-coupling or electrophilic substitution. For example:

  • Bromination of 4-azaindole precursors using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C .
  • Isopropyl group introduction via alkylation of the indole nitrogen using isopropyl halides under basic conditions (e.g., NaH in THF) .
    Optimization Tips:
  • Monitor reaction progress via TLC or LC-MS to avoid over-bromination.
  • Use anhydrous solvents and inert atmospheres to suppress side reactions.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

Basic: How should researchers characterize 7-bromo-1-isopropyl-4-azaindole to confirm structural integrity?

Methodological Answer:
Employ a multi-technique approach:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with known azaindole derivatives. Key peaks: aromatic protons (δ 7.2–8.5 ppm), isopropyl methyl groups (δ 1.2–1.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]+^+ expected at ~239.04 Da for C9_9H_{10BrN2_2).
  • Elemental Analysis : Validate Br content (±0.3% deviation) .

Advanced: How can contradictory spectral data (e.g., 1H^1H1H NMR shifts) for 7-bromo-1-isopropyl-4-azaindole derivatives be resolved?

Methodological Answer:
Contradictions may arise from solvent effects, tautomerism, or impurities:

  • Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl3_3 to compare with literature .
  • Variable Temperature NMR : Probe tautomeric equilibria (e.g., NH proton exchange in azaindoles) .
  • Spiking Experiments : Add authentic samples to confirm peak assignments .

Advanced: What computational methods are suitable for predicting the electronic properties of 7-bromo-1-isopropyl-4-azaindole?

Methodological Answer:
Density Functional Theory (DFT) is widely used:

  • Basis Sets : B3LYP/6-311+G(d,p) for geometry optimization and HOMO-LUMO calculations .
  • Solvent Effects : Include PCM models (e.g., water or DMSO) to simulate experimental conditions.
  • Applications : Predict reactivity in cross-coupling reactions or binding affinity in medicinal chemistry studies .

Basic: What safety protocols are critical when handling 7-bromo-1-isopropyl-4-azaindole?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can researchers address discrepancies in reported biological activity data for 7-bromo-1-isopropyl-4-azaindole analogs?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols) across studies .
  • Dose-Response Curves : Validate potency thresholds using standardized controls (e.g., ATP-based assays for kinase inhibitors).
  • Structural Confounders : Check for isomer impurities (e.g., 5-bromo vs. 7-bromo regioisomers) via HPLC .

Advanced: What strategies improve the stability of 7-bromo-1-isopropyl-4-azaindole in long-term storage?

Methodological Answer:

  • Storage Conditions : Keep under argon at −20°C in amber vials to prevent photodegradation .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis .
  • Lyophilization : Convert to stable salts (e.g., HCl or trifluoroacetate) for aqueous solubility .

Basic: What are the ethical considerations in publishing spectral or synthetic data for 7-bromo-1-isopropyl-4-azaindole?

Methodological Answer:

  • Reproducibility : Disclose solvent grades, instrument parameters, and purity thresholds (>95% by HPLC) .
  • Data Sharing : Deposit raw spectra in open repositories (e.g., Zenodo) with DOI links .
  • Citation Ethics : Attribute prior synthetic methods from patents or journals to avoid plagiarism .

Advanced: How can researchers design experiments to probe the mechanistic role of the bromine substituent in 7-bromo-1-isopropyl-4-azaindole’s reactivity?

Methodological Answer:

  • Isostere Replacement : Synthesize chloro/fluoro analogs to compare electronic effects in Suzuki-Miyaura couplings .
  • Kinetic Studies : Monitor reaction rates (e.g., via in situ IR) to identify rate-determining steps .
  • Computational Modeling : Map electrostatic potential surfaces to predict nucleophilic attack sites .

Advanced: How should interdisciplinary teams collaborate to resolve contradictions between computational predictions and experimental results for this compound?

Methodological Answer:

  • Iterative Feedback : Share DFT results with synthetic chemists to refine reaction conditions .
  • Blind Validation : Design experiments where computationalists predict outcomes before lab testing .
  • Root-Cause Analysis : Use Ishikawa diagrams to trace discrepancies to solvent effects, impurities, or model limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.